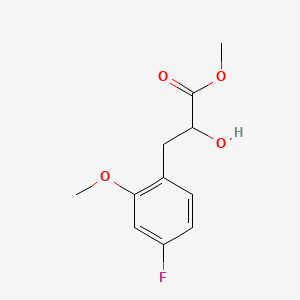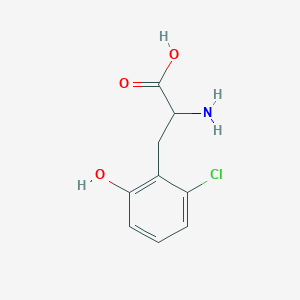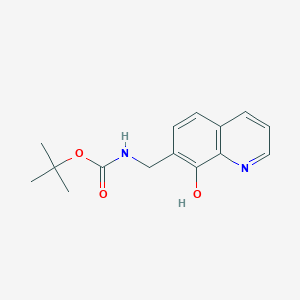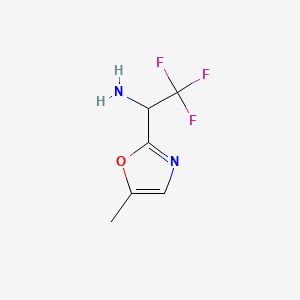
1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and a 2-methylbutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane, which is then subjected to a series of reactions to introduce the chloromethyl and 2-methylbutyl groups.
Alkylation: The 2-methylbutyl group can be introduced through an alkylation reaction. This involves the reaction of the chloromethylated cyclopentane with 2-methylbutyl chloride in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include hydrocarbons and other reduced derivatives.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic substitution, while the 2-methylbutyl group provides steric hindrance and influences the compound’s reactivity. In biological systems, the compound may interact with enzymes or receptors, affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)cyclopentane: Lacks the 2-methylbutyl group, making it less sterically hindered.
1-(2-Methylbutyl)cyclopentane: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
1-(Chloromethyl)-1-(2-methylpropyl)cyclopentane: Similar structure but with a different alkyl group, affecting its physical and chemical properties.
Uniqueness
1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane is unique due to the presence of both the chloromethyl and 2-methylbutyl groups, which confer distinct reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H21Cl |
|---|---|
Peso molecular |
188.74 g/mol |
Nombre IUPAC |
1-(chloromethyl)-1-(2-methylbutyl)cyclopentane |
InChI |
InChI=1S/C11H21Cl/c1-3-10(2)8-11(9-12)6-4-5-7-11/h10H,3-9H2,1-2H3 |
Clave InChI |
NOLKXWKOZBOOQV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC1(CCCC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)






